Product packaging for Ethyl 9-phenanthroylformate(Cat. No.:CAS No. 139746-29-5)

Ethyl 9-phenanthroylformate

Cat. No.: B166403
CAS No.: 139746-29-5
M. Wt: 278.3 g/mol
InChI Key: RDMOHFCKCJWTCG-UHFFFAOYSA-N
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Description

Contextualization within Phenanthrene (B1679779) Derivatives Chemistry

Phenanthrene, a three-ring aromatic hydrocarbon with the chemical formula C₁₄H₁₀, is a key structural motif found in a variety of natural products and synthetic compounds. slideshare.netespublisher.com It is a major component of coal tar and serves as a fundamental building block in the synthesis of dyes, plastics, and pharmaceuticals. slideshare.nettpsgc-pwgsc.gc.ca The chemistry of phenanthrene is rich and varied, with its fused ring system exhibiting distinct reactivity at different positions. The 9- and 10-positions are particularly susceptible to electrophilic attack and oxidation due to their higher electron density compared to other positions in the molecule. slideshare.net

Phenanthrene derivatives have garnered significant attention in medicinal chemistry and materials science. numberanalytics.com The planar structure of the phenanthrene nucleus allows for intercalation with DNA, leading to the investigation of its derivatives as potential anticancer agents. ambeed.com Furthermore, the unique photophysical properties of the phenanthrene core have led to its incorporation into organic light-emitting diodes (OLEDs) and other advanced materials. The synthesis of functionalized phenanthrenes, such as Ethyl 9-phenanthroylformate, is therefore a key step in accessing novel compounds with potentially valuable biological and material properties.

Significance of α-Keto Esters in Synthetic Methodology

α-Keto esters are a class of organic compounds characterized by a ketone functional group adjacent to an ester. This arrangement of two vicinal carbonyl groups results in a unique reactivity profile, making them highly versatile intermediates in organic synthesis. nih.gov The electrophilicity of the keto group is enhanced by the adjacent ester, rendering it susceptible to a wide range of nucleophilic additions.

These compounds are valuable precursors for the synthesis of a variety of important molecules, including α-amino acids, α-hydroxy acids, and various heterocyclic systems. ambeed.com The diverse reactivity of α-keto esters allows them to participate in numerous named reactions, such as aldol (B89426) additions, Mannich reactions, and various cycloadditions. nih.gov The development of asymmetric methods for the transformation of α-keto esters has been a particularly active area of research, enabling the synthesis of enantiomerically enriched products that are crucial in drug discovery and development. The incorporation of an α-keto ester functionality onto a phenanthrene scaffold, as in this compound, therefore opens up a wide array of possibilities for the synthesis of complex, functionalized phenanthrene derivatives.

Research Gaps and Opportunities in the Study of this compound

A thorough review of the scientific literature reveals a notable scarcity of dedicated research on this compound. While the compound is commercially available from several suppliers for research purposes, indicating its accessibility, there is a lack of published studies detailing its synthesis, characterization, and reactivity. This represents a significant research gap.

The primary opportunity lies in the systematic investigation of this molecule. Key areas for exploration include:

Development and Optimization of Synthetic Routes: While plausible synthetic methods can be proposed based on established organic reactions, such as the Friedel-Crafts acylation of phenanthrene with ethyl oxalyl chloride, detailed studies to optimize reaction conditions and yields are needed.

Exploration of its Reactivity: The reactivity of the α-keto ester moiety in the context of the bulky and electron-rich phenanthrene nucleus has not been explored. Studies on its behavior in various transformations, including reductions, nucleophilic additions, and cycloadditions, would provide valuable insights.

Synthesis of Novel Derivatives: this compound is an ideal starting material for the synthesis of a library of novel phenanthrene derivatives. For example, conversion to the corresponding α-amino acid or α-hydroxy acid would yield compounds with potential biological activity.

Investigation of its Properties: The photophysical and electronic properties of this compound and its derivatives have not been characterized. Such studies could reveal potential applications in materials science.

Overview of Research Objectives for this compound

Based on the identified research gaps, the following research objectives for the study of this compound can be outlined:

To establish an efficient and scalable synthesis of this compound. This would involve the investigation of different synthetic strategies and the optimization of reaction parameters to ensure a reliable supply of the compound for further studies.

To comprehensively characterize the chemical and physical properties of this compound. This would include detailed spectroscopic analysis (NMR, IR, MS) and determination of its key physical constants.

To map the reactivity of the α-keto ester functional group in this compound. This would involve subjecting the compound to a range of reaction conditions to explore its potential for synthetic transformations.

To synthesize and evaluate a series of novel phenanthrene derivatives from this compound. This would focus on creating compounds with potential applications in medicinal chemistry and materials science.

To investigate the potential of this compound and its derivatives as building blocks for larger, more complex molecular systems. This could involve their use in the synthesis of natural product analogues or novel supramolecular structures.

Chemical Compound Information

Compound Name
This compound
Phenanthrene
Ethyl oxalyl chloride
α-Amino acid
α-Hydroxy acid
9-Bromophenanthrene
9-Phenanthrylmagnesium bromide
Ethyl formate (B1220265)
Phenanthrene-9-aldehyde
Phenylglyoxylic acid ethyl ester
Benzoyl cyanide
9-Acetylphenanthrene (B180964)
9-Cyanophenanthrene
Papaverine

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 139746-29-5 aksci.com
Molecular Formula C₁₈H₁₄O₃ aksci.com
Molecular Weight 278.3 g/mol aksci.com
Appearance Likely a solidInferred
Purity ≥95% (typical) aksci.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14O3 B166403 Ethyl 9-phenanthroylformate CAS No. 139746-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-oxo-2-phenanthren-9-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c1-2-21-18(20)17(19)16-11-12-7-3-4-8-13(12)14-9-5-6-10-15(14)16/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMOHFCKCJWTCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567076
Record name Ethyl oxo(phenanthren-9-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139746-29-5
Record name Ethyl oxo(phenanthren-9-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 9 Phenanthroylformate

Precursor Synthesis and Derivatization Strategies

The construction of Ethyl 9-phenanthroylformate relies on the availability of two key building blocks: a phenanthrene (B1679779) moiety functionalized with a reactive carboxylic acid group (or a derivative thereof) at the 9-position, and an ethyl glyoxylate (B1226380) precursor.

Phenanthrene-9-carboxylic acid is the foundational precursor for the phenanthrene component of the final molecule. chemsynthesis.com Its synthesis and derivatization can be achieved through several established methods. A notable one-pot method involves the iron-catalyzed reaction of phenanthrene with tetrachloromethane and various alkanols, which can directly yield alkyl phenanthrene-9-carboxylates with high selectivity and in yields ranging from 74-96%. researchgate.net

Further derivatization strategies can modify the phenanthrene core or the carboxylic acid group. For instance, 9-phenanthroic acid can be reduced using sodium in liquid ammonia (B1221849) to produce 9,10-dihydrophenanthrene-9-carboxylic acid in high yield. researchgate.net While this specific derivative may not be a direct precursor, the methodology highlights the chemical versatility of the phenanthrene carboxylic acid scaffold. The development of synthetic routes to various phenanthrene derivatives is crucial as these compounds are important core structures in a wide array of natural and synthetic products with potential industrial and biomedical applications. espublisher.com

Table 1: Selected Synthetic Methods for 9-Phenanthrenecarboxylic Acid and its Derivatives

Starting Material Reagents & Conditions Product Yield Reference
Phenanthrene CCl₄, Alkanols, Fe-catalyst Alkyl phenanthrene-9-carboxylates 74-96% researchgate.net
9-Phenanthroic Acid Na, liquid NH₃ 9,10-Dihydrophenanthrene-9-carboxylic acid High researchgate.net

This table provides an overview of synthetic routes to key phenanthrene-based precursors.

Another prevalent technique is the ozonolysis of maleate (B1232345) or fumarate (B1241708) derivatives. tandfonline.com The ozonolysis of diethyl fumarate in an ester solvent, followed by hydrogenation, can produce ethyl glyoxylate with high selectivity and yield. google.com A simple and efficient laboratory-scale method involves an acid-catalyzed exchange between an alkyl dialkoxyacetate and glyoxylic acid monohydrate, followed by treatment with phosphorus pentoxide, to yield ethyl glyoxylate in over 90% yield. tandfonline.com This method is particularly suitable for preparing volatile esters like ethyl and methyl glyoxylate. tandfonline.com It is important to note that monomeric ethyl glyoxylate can polymerize upon standing and often requires distillation from a dehydrating agent like phosphorus pentoxide just prior to use. tcichemicals.com

A solvent-free approach for producing ethyl aryl glyoxylates involves the grinding reaction of an arene with ethyl oxalyl chloride in the presence of an anhydrous aluminum chloride catalyst. google.com

Table 2: Overview of Synthetic Routes to Ethyl Glyoxylate

Method Starting Material(s) Key Reagents Typical Yield Reference
Oxidative Cleavage Di-n-butyl d-tartrate Lead tetraacetate 77-87% orgsyn.org
Ozonolysis Diethyl fumarate O₃; then H₂/catalyst 89% google.com
Acetal Exchange/Dehydration Ethyl diethoxyacetate, Glyoxylic acid H⁺ catalyst, P₂O₅ 92% tandfonline.com

This table summarizes various methods for the preparation of the ethyl glyoxylate precursor.

Direct Esterification Approaches to this compound

The final step in the synthesis is the formation of the ester linkage. This is typically accomplished through an esterification reaction, with the Fischer esterification and its variations being the most common and cost-effective methods, especially on a larger scale. masterorganicchemistry.com

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. operachem.com In the context of synthesizing this compound, the reaction would involve a 9-phenanthrene-α-keto acid reacting with ethanol (B145695). The mechanism proceeds through several reversible steps: protonation of the carbonyl group by the acid catalyst, making it more electrophilic; nucleophilic attack by the alcohol (ethanol); formation of a tetrahedral intermediate; proton transfer; and finally, elimination of a water molecule to yield the ester. masterorganicchemistry.commdpi.com

Because the reaction is an equilibrium, specific strategies must be employed to drive it toward the product. masterorganicchemistry.com According to Le Châtelier's principle, two common optimization techniques are:

Use of Excess Alcohol : The reaction is often carried out using a large excess of the alcohol (ethanol), which can also serve as the solvent. operachem.com This shifts the equilibrium to favor the formation of the ester.

Removal of Water : As water is a product, its removal from the reaction mixture as it forms will also drive the equilibrium to the right. This can be accomplished using a Dean-Stark apparatus, which azeotropically removes water with a solvent like toluene. operachem.com

Intramolecular Fischer esterification can also occur to form cyclic esters, known as lactones, and works best for forming stable five- or six-membered rings. masterorganicchemistry.com

The choice of catalyst is critical for an efficient esterification process. While traditional methods are effective, research continues into more sustainable and efficient catalytic systems. chemrxiv.org

Acid catalysts are essential for the Fischer esterification to proceed at a reasonable rate by activating the carboxylic acid's carbonyl group. mdpi.com

Homogeneous Catalysts : Strong Brønsted acids are the conventional choice. Commonly used catalysts include concentrated sulfuric acid (H₂SO₄), para-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl). operachem.commdpi.com A typical procedure involves refluxing the carboxylic acid and alcohol with a catalytic amount of the strong acid for several hours. operachem.com

Heterogeneous Catalysts : To simplify purification and catalyst recovery, solid acid catalysts have been developed. These include sulfonated biochar and various polymeric resins, which can be easily filtered out of the reaction mixture. mdpi.com

Modern Catalysts : Recent advancements include the use of photoacid catalysts, such as Eosin Y, which can be activated by visible light to catalyze esterification under mild conditions, providing a greener alternative to strong mineral acids. chemrxiv.org The esterification of α-keto acids, specifically, has been shown to proceed effectively with this method. chemrxiv.org

Table 3: Common Acid Catalysts for Esterification

Catalyst Type Examples Phase Key Features Reference
Homogeneous Brønsted Acid H₂SO₄, p-TsOH, HCl Liquid Highly effective, inexpensive, requires neutralization/extraction for removal. operachem.com
Heterogeneous Solid Acid Sulfonated Biochar, Polymeric Resins Solid Easily separated from the reaction mixture, recyclable. mdpi.com

This table compares different types of acid catalysts used in esterification reactions.

Catalytic Esterification Methods for this compound

Enzyme-Catalyzed Esterification

As of current scientific literature, there are no specific reports detailing the enzyme-catalyzed esterification for the direct synthesis of this compound from 9-phenanthroylformic acid and ethanol. While enzymatic methods are widely used for the synthesis of various esters due to their high selectivity and mild reaction conditions, their application to the synthesis of this specific α-ketoester has not been documented. Research in this area could explore the use of lipases or esterases, which are commonly employed for esterification reactions. The primary challenge would be the substrate specificity of available enzymes for the sterically hindered and electronically distinct 9-phenanthroylformic acid.

Alternative Synthetic Pathways to this compound

Beyond the primary synthetic routes, several alternative pathways can be envisioned or have been reported for analogous systems, which could be adapted for the synthesis of this compound.

Oxidation of Ethyl 9-Phenanthrenemandelate Analogues

The oxidation of α-hydroxy esters (mandelate esters) to α-keto esters is a well-established transformation in organic synthesis and presents a viable route to this compound. The precursor, ethyl 9-phenanthrenemandelate, can be synthesized from 9-phenanthrenecarboxaldehyde.

The oxidation step can be accomplished using a variety of reagents. The choice of oxidant is crucial for achieving high yields and avoiding over-oxidation or degradation of the phenanthrene ring.

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Manganese Dioxide (MnO₂)Reflux in an inert solvent (e.g., chloroform, benzene)Heterogeneous, easy to remove by filtrationRequires a large excess of reagent, long reaction times
Pyridinium Chlorochromate (PCC)Dichloromethane at room temperatureMild conditions, high yieldsCarcinogenic chromium reagent, difficult to remove byproducts
Dess-Martin Periodinane (DMP)Dichloromethane at room temperatureMild, neutral pH, fast reaction timesExpensive, potentially explosive under certain conditions
Swern Oxidation(COCl)₂, DMSO, Et₃N at low temperatures (-78 °C)High yields, avoids heavy metalsRequires cryogenic temperatures, foul-smelling byproducts

Reactions Involving Phenanthrenecarbonyl Halides and Formate (B1220265) Esters

A plausible, though less commonly documented, approach involves the reaction of a phenanthrenecarbonyl halide with a formate ester derivative. For instance, 9-phenanthrenecarbonyl chloride could potentially react with a metalated ethyl formate equivalent. This approach is conceptually similar to cross-coupling reactions but applied to ester synthesis.

However, a more direct and related method is the reaction of a Grignard reagent derived from a 9-halophenanthrene with diethyl oxalate (B1200264). The reaction of 9-phenanthrenylmagnesium bromide with a stoichiometric amount of diethyl oxalate at low temperatures would be expected to yield this compound after acidic workup. Careful control of the stoichiometry is essential to prevent the addition of a second equivalent of the Grignard reagent to the keto group of the product.

Condensation Reactions with Ethyl Oxalate and 9-Acetylphenanthrene (B180964)

The condensation of a methyl ketone with diethyl oxalate, known as a Claisen condensation, is a classic method for the synthesis of β-dicarbonyl compounds, which can then be converted to α-ketoesters. In this context, 9-acetylphenanthrene could be deprotonated with a strong base, such as sodium ethoxide or sodium hydride, to form an enolate. This enolate could then react with diethyl oxalate in a condensation reaction. The initial product would be a β-diketoester, which upon controlled hydrolysis and decarboxylation under specific conditions, could potentially yield this compound. However, this is a multi-step process that may not be as direct as other methods.

Yield Optimization and Purity Assessment of Synthetic Routes

Optimizing the yield and ensuring the purity of this compound are critical for its use in any application. For the Friedel-Crafts acylation route, optimization would involve screening different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄), varying the stoichiometry of the catalyst, and adjusting the reaction temperature and time. The purity of the crude product is typically assessed by thin-layer chromatography (TLC) and melting point determination. Purification is commonly achieved by column chromatography on silica (B1680970) gel, followed by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate (B1210297) mixture.

For the oxidation route, yield optimization focuses on the choice of the oxidizing agent and the reaction conditions. For instance, when using manganese dioxide, the activity of the MnO₂ can vary significantly, and using a highly activated form is crucial for good yields. Purity assessment would involve monitoring the disappearance of the starting α-hydroxy ester by TLC or High-Performance Liquid Chromatography (HPLC). Purification methods are similar to those used for the Friedel-Crafts product.

The purity of the final this compound can be definitively established using a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons.

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the α-ketoester functionality, typically a C=O stretch for the ketone around 1680-1700 cm⁻¹ and a C=O stretch for the ester around 1730-1750 cm⁻¹.

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

A summary of potential yields for analogous reactions is presented below, which can serve as a benchmark for the synthesis of this compound.

Synthetic RouteKey ReagentsReported Yields (Analogous Systems)
Friedel-Crafts AcylationPhenanthrene, Ethyl Oxalyl Chloride, AlCl₃60-85%
Oxidation of α-Hydroxy EsterEthyl 9-Phenanthrenemandelate, MnO₂70-90%
Grignard Reaction9-Bromophenanthrene, Mg, Diethyl Oxalate50-70%

Advanced Spectroscopic Elucidation of Ethyl 9 Phenanthroylformate Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

Following a comprehensive search of scientific literature and spectral databases, detailed experimental data for the complete spectroscopic elucidation of Ethyl 9-phenanthroylformate, including ¹H NMR, ¹³C NMR, and two-dimensional NMR (COSY, HSQC, HMBC), could not be located. While general principles of NMR spectroscopy are well-established for determining the structure of organic molecules, specific research findings and data tables for this particular compound are not available in the reviewed sources.

The elucidation of the molecular structure of a compound like this compound would typically involve the following spectroscopic analyses. The expected, yet currently unavailable, data would be interpreted as described in the sections below.

Proton NMR (¹H NMR) Chemical Shift Assignment and Coupling Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the phenanthrene (B1679779) ring system and the ethyl group. The aromatic region would likely display a complex pattern of multiplets corresponding to the nine protons on the phenanthrene core. The chemical shifts of these protons would be influenced by their position on the ring and the electronic effects of the ethyl keto-ester substituent at the C9 position.

The ethyl group would be expected to present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic ethyl pattern resulting from spin-spin coupling. The integration of these signals would confirm the number of protons in each environment.

A hypothetical data table for the ¹H NMR spectrum is presented below to illustrate the expected format.

Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Data not availableData not availableData not availableData not availablePhenanthrene-H
Data not availableData not availableData not availableData not available-OCH₂CH₃
Data not availableData not availableData not availableData not available-OCH₂CH₃

Carbon-13 NMR (¹³C NMR) Chemical Shift and Multiplicity

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. It would be expected to show signals for the fourteen carbons of the phenanthrene ring, the two carbonyl carbons of the keto-ester group, and the two carbons of the ethyl group. The chemical shifts of the phenanthrene carbons would vary depending on their electronic environment. The carbonyl carbons would appear at the downfield end of the spectrum. The multiplicity of each carbon signal (quartet, triplet, doublet, or singlet) could be determined using techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which would aid in assigning each signal to its corresponding carbon atom.

A hypothetical data table for the ¹³C NMR spectrum is presented below to illustrate the expected format.

Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
Data not availableData not availablePhenanthrene-C
Data not availableData not availableC=O (keto)
Data not availableData not availableC=O (ester)
Data not availableData not available-OCH₂CH₃
Data not availableData not available-OCH₂CH₃

Two-Dimensional NMR Techniques for Connectivity

COSY (Correlation Spectroscopy)

A COSY spectrum would reveal proton-proton coupling relationships within the molecule. Cross-peaks in the COSY spectrum would indicate which protons are spin-coupled, allowing for the tracing of connectivity within the phenanthrene ring system and confirming the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence)

An HSQC spectrum would establish one-bond correlations between protons and their directly attached carbon atoms. Each cross-peak in the HSQC spectrum would link a specific proton signal to its corresponding carbon signal, providing a powerful tool for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation)

An HMBC spectrum would show correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for establishing the connectivity between different parts of the molecule. For this compound, HMBC correlations would be expected between the protons of the phenanthrene ring and the carbonyl carbons, as well as between the ethyl group protons and the ester carbonyl carbon, thereby confirming the position of the ethyl keto-ester substituent on the phenanthrene core.

Without access to published research containing this specific data, a more detailed analysis and the creation of factual data tables as requested is not possible at this time.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy) for Stereochemical Insights

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the spatial proximity of atoms within a molecule. These methods detect through-space correlations between protons that are close to each other, typically within 5 Å.

For this compound, these techniques would be instrumental in establishing the conformation of the ethyl formate (B1220265) group relative to the bulky phenanthrene ring system. Specifically, NOE or ROE cross-peaks would be expected between the protons of the ethyl group (the -CH2- and -CH3) and the protons on the phenanthrene ring, particularly H-8 and H-10. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing quantitative information about their proximity. This data would allow for the determination of the preferred rotational conformation of the C(9)-C(carbonyl) bond.

However, no specific NOESY or ROESY experimental data for this compound could be located in the searched literature.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignment of Carbonyl and Ester Groups

The IR and Raman spectra of this compound would be characterized by the distinct vibrational modes of its ester and ketone carbonyl groups.

Ketone C=O Stretch: The ketone carbonyl group (part of the phenanthroyl moiety) is expected to show a strong absorption band in the IR spectrum, typically in the range of 1680-1700 cm⁻¹. The conjugation with the aromatic phenanthrene ring would lower the frequency compared to a simple aliphatic ketone.

Ester C=O Stretch: The ester carbonyl group is expected to absorb at a higher frequency than the ketone, generally in the range of 1735-1750 cm⁻¹. Its position can be influenced by the electronegativity of the adjacent oxygen atom.

C-O Stretch: The ester group will also exhibit C-O stretching vibrations. The C-O-C asymmetric stretch is typically found in the 1250-1300 cm⁻¹ region, while the symmetric stretch appears at a lower wavenumber, around 1000-1100 cm⁻¹.

No specific experimental IR or Raman data with vibrational mode assignments for this compound was found.

Characterization of Phenanthrene Ring Vibrations

The phenanthrene moiety will give rise to a series of characteristic bands in the IR and Raman spectra.

Aromatic C-H Stretch: These vibrations typically appear above 3000 cm⁻¹, in the 3000-3100 cm⁻¹ region.

Aromatic C=C Stretch: A series of bands between 1400 cm⁻¹ and 1650 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic rings.

Out-of-Plane C-H Bending: Strong absorptions in the 650-900 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.

A detailed assignment of these vibrational modes for this compound is not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electron systems.

Electronic Transitions and Aromatic Chromophore Analysis

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the phenanthrene chromophore. Phenanthrene itself exhibits a complex spectrum with several bands corresponding to π→π* transitions. The attachment of the keto-ester substituent at the 9-position will act as an auxochrome and will likely cause a red shift (bathochromic shift) and an increase in the intensity (hyperchromic effect) of these absorption bands due to the extension of the conjugated system. The carbonyl groups also possess n→π* transitions, which are typically weak and may be obscured by the stronger π→π* bands.

Specific absorption maxima for this compound are not documented in the available literature.

Solvent Effects on Absorption Maxima

The polarity of the solvent can influence the position of the absorption maxima (λmax) in UV-Vis spectroscopy. This phenomenon, known as solvatochromism, can provide information about the nature of the electronic transitions.

π→π Transitions:* For π→π* transitions, an increase in solvent polarity generally leads to a small red shift (bathochromic shift).

n→π Transitions:* For n→π* transitions, an increase in solvent polarity typically results in a blue shift (hypsochromic shift). This is because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for the transition.

A systematic study of the solvent effects on the UV-Vis spectrum of this compound would allow for the differentiation between these types of transitions. However, a data table of absorption maxima in various solvents for this specific compound could not be found. For illustrative purposes, a general table of common solvents used in UV-Vis spectroscopy and their polarity is provided below.

Table 1: Common Solvents for UV-Vis Spectroscopy and their Properties

Solvent Polarity (Dielectric Constant) UV Cutoff (nm)
n-Hexane 1.88 195
Cyclohexane 2.02 200
Dichloromethane 8.93 233
Ethyl Acetate (B1210297) 6.02 256
Acetonitrile 37.5 190
Ethanol (B145695) 24.55 210
Methanol 32.7 205

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental formula.

Accurate Mass Determination and Elemental Composition

An HRMS analysis of this compound would provide its exact mass-to-charge ratio (m/z) to a high degree of decimal precision. The molecular formula of this compound is C₁₉H₁₄O₃. The theoretical (monoisotopic) mass can be calculated using the masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O).

Theoretical Mass Calculation:

(19 x 12.000000) + (14 x 1.007825) + (3 x 15.994915) = 290.0943 Da

An experimental HRMS measurement would be expected to yield a value extremely close to this theoretical mass. The minuscule difference between the experimental and theoretical mass would be used to confirm the elemental composition, ruling out other potential formulas with the same nominal mass.

Hypothetical HRMS Data Table:

ParameterExpected Value
Molecular FormulaC₁₉H₁₄O₃
Theoretical Mass (m/z)290.0943
Ion Adduct[M+H]⁺, [M+Na]⁺
Expected [M+H]⁺291.1021
Expected [M+Na]⁺313.0842

This table is based on theoretical calculations and awaits experimental verification.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the mass of the intact molecule (molecular ion), mass spectrometry bombards the molecule with energy, causing it to break apart into smaller, charged fragments. The pattern of these fragments is predictable and serves as a "fingerprint" for the molecule's structure.

For this compound, key fragmentation pathways would likely involve the cleavage of the ester and ketone functional groups.

Expected Fragmentation Patterns:

Loss of the ethoxy group (-OCH₂CH₃): This would result in the formation of the stable 9-phenanthroyl cation.

Loss of the ethyl group (-CH₂CH₃): Cleavage of the ethyl radical would leave a carboxylate fragment.

Decarbonylation: Loss of carbon monoxide (CO) from the ketone or ester functionalities is a common fragmentation pathway.

Phenanthrene-based fragments: The robust aromatic phenanthrene core would likely be observed as a prominent fragment.

Hypothetical Fragmentation Data Table:

Fragment Ion (Structure)Key Bond CleavagesTheoretical m/z
[C₁₇H₉O]⁺ (9-Phenanthroyl cation)C-O bond of the ester245.0653
[C₁₄H₉]⁺ (Phenanthrenyl cation)Cleavage of the formyl group177.0704
[C₂H₅]⁺ (Ethyl cation)O-C bond of the ester29.0391
[M-CO]⁺Loss of a carbonyl group262.0994

This table represents a predictive analysis based on general principles of mass spectrometry. Actual experimental data is required for confirmation.

X-ray Crystallography of Single Crystals

Determination of Crystal Structure and Molecular Conformation

X-ray diffraction analysis would determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the crystal's symmetry). It would also reveal the precise coordinates of each atom in the molecule, confirming the connectivity of the ethyl, formate, and phenanthroyl groups. A key finding would be the dihedral angle between the plane of the phenanthrene ring system and the plane of the α-ketoester group, which would define the molecule's conformation.

Hypothetical Crystallographic Data Table:

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)90
β (°)Data not available
γ (°)90
Volume (ų)Data not available
Z (Molecules per unit cell)4

This table is a template for data that would be obtained from an X-ray crystallography experiment.

Intermolecular Interactions and Packing Arrangements

Beyond the structure of a single molecule, X-ray crystallography illuminates how molecules pack together in a crystal lattice. This is governed by a network of non-covalent intermolecular interactions. For this compound, one would expect to observe various interactions, such as:

π-π Stacking: The large, flat surface of the phenanthrene rings would likely lead to stacking interactions with neighboring molecules.

C-H···O Hydrogen Bonds: Weak hydrogen bonds could form between carbon-hydrogen bonds (from the ethyl or phenanthrene groups) and the oxygen atoms of the carbonyl groups.

Understanding these interactions is crucial for rationalizing the physical properties of the solid material, such as its melting point and solubility. The analysis would reveal how these interactions guide the assembly of the molecules into a stable, three-dimensional crystalline architecture.

Computational and Theoretical Investigations of Ethyl 9 Phenanthroylformate

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the properties of molecules like Ethyl 9-phenanthroylformate.

Geometry Optimization and Conformational Analysis

This subsection would have presented the optimized three-dimensional structure of this compound as determined by DFT calculations. It would include a data table of key bond lengths, bond angles, and dihedral angles. A discussion on the most stable conformers and the energy barriers between them would also be included, providing insight into the molecule's flexibility.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals)

An analysis of the electronic properties of this compound would be detailed here. This would involve a data table of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap, a critical parameter for assessing chemical reactivity and kinetic stability, would be calculated and discussed. Visual representations of the HOMO and LUMO distributions would illustrate the regions of the molecule involved in electron donation and acceptance.

Vibrational Frequencies and Simulated Spectroscopic Data

This section would have provided the calculated vibrational frequencies of this compound. A data table would list the key vibrational modes and their corresponding frequencies, which could be compared with experimental infrared (IR) and Raman spectroscopy data for validation of the theoretical model. A simulated IR spectrum would typically be generated from these calculations.

Electrostatic Potential Surface Mapping

A Molecular Electrostatic Potential (MEP) map would be presented and analyzed. This color-coded map illustrates the electron density distribution around the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is crucial for understanding intermolecular interactions and predicting sites of chemical reactivity.

Quantum Chemical Descriptors for Reactivity Prediction

This final section would have presented a table of various quantum chemical descriptors calculated for this compound. These descriptors, such as electronegativity, chemical hardness, and electrophilicity index, are derived from the electronic structure calculations and provide quantitative measures of the molecule's reactivity. These values are instrumental in predicting how the molecule will behave in chemical reactions.

Docking Studies and Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. longdom.orgmdpi.comnih.gov This method is widely used in drug discovery to understand the molecular basis of a drug's action and to screen for new potential drug candidates. researchgate.net Although no specific docking studies for this compound have been reported, research on related phenanthrene (B1679779) and phenanthroyl derivatives highlights the utility of this approach in understanding their biological activity.

Phenanthrene derivatives, owing to their planar aromatic structure, are known to exhibit cytotoxic effects, often by intercalating with DNA or inhibiting enzymes crucial for DNA synthesis. nih.gov Molecular docking studies on various phenanthrene derivatives have been conducted to explore their binding modes with biological targets, such as DNA and various proteins involved in cancer progression. nih.govacademie-sciences.fr For instance, some synthesized phenanthrene derivatives have shown potent cytotoxicity against cancer cell lines, and molecular docking has been employed to understand their mechanism of action at a molecular level. academie-sciences.fr

In a relevant study on a phenanthroyl derivative, researchers investigated the enzyme 2-phenanthroyl-CoA reductase, which is involved in the anaerobic degradation of phenanthrene. asm.orgresearchgate.net This study utilized molecular mechanics simulations to analyze the interactions between the enzyme's cofactors and the substrate. asm.org Such computational approaches are crucial for understanding the enzyme's catalytic mechanism and the specific molecular interactions that drive the biological process. The study of 2-phenanthroyl-CoA reductase revealed that the enzyme contains FMN, FAD, and a [4Fe-4S] iron-sulfur cluster as cofactors and catalyzes a two-electron reduction of the phenanthroyl moiety. asm.orgresearchgate.net

Table 1: Computational Studies of a Related Phenanthroyl Compound

Compound/SystemComputational MethodKey FindingsReference(s)
2-phenanthroyl-CoA reductaseMolecular Mechanics (MM) SimulationAnalyzed possible cofactor interactions and the mechanism of 2-phenanthroyl-CoA reduction. The enzyme contains FMN, FAD, and a [4Fe-4S] cluster. asm.org

Reaction Chemistry and Mechanistic Studies of Ethyl 9 Phenanthroylformate

Reactions at the α-Keto Group

Nucleophilic Additions to the Carbonyl Carbon

Cyanohydrin Formation

The formation of a cyanohydrin involves the nucleophilic addition of a cyanide ion to a carbonyl group. In the case of ethyl 9-phenanthroylformate, this reaction occurs at the ketone carbonyl, which is more electrophilic than the adjacent ester carbonyl. The general process involves the attack of a cyanide nucleophile on the ketone, followed by protonation of the resulting alkoxide to yield the α-hydroxy nitrile product.

However, the direct use of hydrogen cyanide (HCN) or simple alkali metal cyanides like sodium cyanide can be problematic for α-ketoesters. The α-proton (located on the carbon between the two carbonyls) is acidic, and strong bases like cyanide can cause deprotonation to form an enolate, which is no longer sufficiently electrophilic to react with another cyanide ion. youtube.com

To circumvent this issue, silyl (B83357) cyanides, such as trimethylsilyl (B98337) cyanide (TMSCN), are effective reagents for this transformation. semanticscholar.org The reaction can be promoted by organocatalysts, such as chiral (thio)ureas, which act as hydrogen bond donors to activate the ketoester. semanticscholar.org The process first yields an O-silylated cyanohydrin, which can then be hydrolyzed to the final cyanohydrin product. semanticscholar.org The reaction is sensitive to parameters like temperature, solvent, and cyanide concentration, which can be optimized to achieve high conversions. semanticscholar.org

Table 1: Cyanohydrin Formation from α-Ketoesters

Reagent Catalyst/Conditions Intermediate Product Final Product Key Considerations
Wittig and Wittig-Horner Reactions for Olefin Synthesis

The Wittig and Wittig-Horner reactions are fundamental methods for converting ketones into alkenes (olefins). medchemexpress.com For a ketone like this compound, these reactions provide a pathway to synthesize substituted phenanthrene (B1679779) derivatives with a new carbon-carbon double bond at the 9-position.

The classical Wittig reaction utilizes a phosphorus ylide (a Wittig reagent). medchemexpress.com However, for ketones, particularly sterically hindered ones or those requiring stabilized ylides, the reaction can be low-yielding. medchemexpress.com

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, is often preferred. espublisher.combohrium.combeilstein-journals.org This method uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a corresponding phosphorus ylide. espublisher.com The HWE reaction is particularly effective with stabilized phosphonate carbanions (e.g., those with an adjacent electron-withdrawing group) and typically shows excellent selectivity for the formation of (E)-alkenes. espublisher.combohrium.com The water-soluble phosphate (B84403) byproduct is also more easily removed than the triphenylphosphine (B44618) oxide generated in a classical Wittig reaction. espublisher.com

In the context of this compound, reaction with a stabilized phosphonate like triethyl phosphonoacetate would attack the ketone carbonyl. Following the addition and subsequent elimination of the oxaphosphetane intermediate, the product would be an ethyl 2-(ethoxycarbonyl)-3-(phenanthren-9-yl)acrylate.

Table 2: Expected Products from Wittig-Type Reactions

Reaction Type Reagent Base Expected Product Stereoselectivity
Wittig-Horner Triethyl phosphonoacetate NaH, NaOMe Ethyl 2-(ethoxycarbonyl)-3-(phenanthren-9-yl)acrylate Predominantly (E)-isomer espublisher.combohrium.com

Condensation Reactions (e.g., with Amines, Hydrazines)

The ketone carbonyl of this compound is susceptible to condensation reactions with nitrogen-based nucleophiles. These reactions proceed via nucleophilic addition to the carbonyl group to form a hemiaminal intermediate, which then dehydrates to form a C=N double bond.

Reaction with primary amines (R-NH₂) would yield the corresponding imine. The reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives is particularly well-documented for α- and β-ketoesters. bohrium.comnih.govresearchgate.netnih.gov Condensation of an α-ketoester with hydrazine hydrate, often in the presence of a mild acid catalyst, readily forms the corresponding hydrazone. nih.govresearchgate.net The reaction occurs chemoselectively at the more reactive ketone functionality, leaving the ester group intact. researchgate.net These hydrazone intermediates can be valuable precursors for the synthesis of heterocyclic compounds like pyrazolones. bohrium.comnih.gov

Oxidation Reactions of the Ketone

The ketone group in this compound can undergo oxidative cleavage via the Baeyer-Villiger oxidation . This reaction converts a ketone into an ester using a peroxyacid (e.g., m-CPBA) or other peroxides. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of a Criegee intermediate, followed by the migratory insertion of an oxygen atom between the carbonyl carbon and one of the adjacent α-carbons. wikipedia.orgbeilstein-journals.org

The regioselectivity of the reaction is determined by the relative migratory aptitude of the groups attached to the carbonyl. The established order of migration is generally: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.orgpressbooks.pub For this compound, the two migrating groups are the phenanthren-9-yl group (an aryl group) and the ethoxycarbonyl group. Based on the higher migratory aptitude of aryl groups, the phenanthren-9-yl group would be expected to migrate preferentially. This would lead to the formation of a mixed anhydride-type product, specifically acetic 9-phenanthroyl carbonate.

Table 3: Potential Products of Baeyer-Villiger Oxidation

Migrating Group Oxidizing Agent Predicted Product
Phenanthren-9-yl (Aryl) m-CPBA Acetic 9-phenanthroyl carbonate

Reactions Involving the Phenanthrene Core

Electrophilic Aromatic Substitution (EAS) Reactions

The phenanthrene ring system is more reactive towards electrophiles than benzene. libretexts.org Reactions typically occur at the C9 and C10 positions, which are the most electron-rich and where reaction leads to the most stable carbocation intermediate (an arenium ion) that preserves a naphthalene (B1677914) substructure. libretexts.orglibretexts.org

Table 4: Representative Electrophilic Aromatic Substitution Reactions

Reaction Reagents Expected Product Outcome
Nitration HNO₃, H₂SO₄ Mixture of nitro-substituted ethyl 9-phenanthroylformates (e.g., at C2, C4, C7)

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, are powerful tools for forming new carbon-carbon bonds. However, these reactions require an appropriately functionalized starting material, typically an aryl halide or triflate. jyu.fi this compound itself cannot directly participate in these reactions.

To utilize cross-coupling chemistry, the compound must first be functionalized, for example, by electrophilic halogenation as described in section 5.3.1. A resulting bromo-substituted this compound could then serve as a substrate for various palladium-catalyzed couplings.

Suzuki-Miyaura Coupling: Reaction of a bromo-phenanthroylformate derivative with an arylboronic acid (Ar-B(OH)₂) in the presence of a palladium catalyst and a base would yield a new biaryl compound. acs.orgresearchgate.net

Heck Reaction: Reaction with an alkene under palladium catalysis would introduce a new vinyl group onto the phenanthrene core. espublisher.comespublisher.comacs.org

This two-step sequence (halogenation followed by cross-coupling) provides a versatile route to highly functionalized and complex phenanthrene derivatives. beilstein-journals.orgresearchgate.net

Table 5: Example of a Two-Step Functionalization Sequence

Step Reaction Type Reagents Intermediate/Product
1 Bromination (EAS) Br₂, FeBr₃ Ethyl 2-bromo-9-phenanthroylformate (example)

Mechanistic Elucidation of Key Transformations

The mechanistic elucidation of chemical transformations involving this compound would be crucial for understanding its reactivity and optimizing reaction conditions. Such studies would typically involve a combination of kinetic analysis, isotopic labeling, and computational modeling to probe the reaction mechanism at a molecular level.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding the mechanism of a chemical reaction. For a transformation involving this compound, determining the reaction rate and its dependence on the concentration of reactants, catalysts, and temperature would provide initial insights into the sequence of elementary steps.

Detailed research findings in this area would involve monitoring the disappearance of this compound or the appearance of a product over time using techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy. The data obtained would be used to derive the rate law for the reaction. For instance, in a hypothetical reaction, if the rate is found to be first-order with respect to this compound and a reagent, it would suggest that both molecules are involved in the rate-determining step.

The effect of temperature on the reaction rate would be studied to determine the activation parameters, such as the activation energy (Ea). For example, kinetic studies on the reaction of OH radicals with the parent phenanthrene molecule have been conducted over various temperatures to determine the rate constants. researchgate.net Similar studies on this compound would be invaluable.

Hypothetical Kinetic Data for a Reaction of this compound

Temperature (K) Initial Concentration [this compound] (M) Initial Concentration [Reagent] (M) Initial Rate (M/s)
298 0.01 0.01 1.5 x 10⁻⁵
298 0.02 0.01 3.0 x 10⁻⁵
298 0.01 0.02 3.1 x 10⁻⁵
308 0.01 0.01 3.2 x 10⁻⁵

Note: This table is illustrative and does not represent actual experimental data.

From such data, the rate law and the rate constant (k) could be determined. The temperature dependence of k would then be used to calculate the activation energy via the Arrhenius equation.

Isotope Labeling Experiments

Isotope labeling is a powerful technique for tracing the fate of atoms during a chemical reaction, thereby providing detailed mechanistic information. In the context of this compound, specific atoms within the molecule could be replaced with their heavier isotopes (e.g., ¹³C, ¹⁸O, or ²H) to probe bond-forming and bond-breaking steps.

For example, to investigate the mechanism of a hypothetical hydrolysis reaction, the carbonyl oxygen of the ester group could be labeled with ¹⁸O. The location of the ¹⁸O label in the products (the carboxylic acid and ethanol) would distinguish between acyl-oxygen and alkyl-oxygen cleavage. The synthesis of isotopically labeled phenanthrene derivatives, such as ¹³C₆-phenanthrene and deuterated phenanthrene (phenanthrene-d₁₀), has been reported for various applications, demonstrating the feasibility of preparing such labeled precursors for mechanistic studies. medchemexpress.commedchemexpress.comtandfonline.comasm.org

A kinetic isotope effect (KIE) study could also be performed. For instance, if a C-H bond at the phenanthrene core is broken in the rate-determining step, replacing that hydrogen with deuterium (B1214612) would be expected to slow down the reaction. The magnitude of the KIE (kH/kD) would provide evidence for the involvement of that C-H bond in the transition state. While no such studies exist for this compound, the reaction of deuterated phenanthrene with OH radicals has been investigated, showing no significant isotope effect at lower temperatures, which suggested an OH-addition mechanism. researchgate.net

Illustrative Isotope Labeling Scheme

Labeled Reactant Potential Reaction Information Gained
This compound-¹⁸O (ester carbonyl) Hydrolysis Distinguishes between acyl-oxygen and alkyl-oxygen cleavage pathways.

Note: This table is for illustrative purposes only.

Transition State Analysis by Computational Methods

Computational chemistry, particularly density functional theory (DFT), offers a powerful tool for investigating reaction mechanisms at the atomic level. For any proposed transformation of this compound, computational methods could be used to model the potential energy surface, locate the transition state structures, and calculate their energies.

The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. eurjchem.com By calculating the geometry and energy of the transition state, chemists can gain insight into the steric and electronic factors that control the reaction's feasibility and selectivity. Computational studies on the parent phenanthrene molecule have been performed for various reactions, including C-C and C-H bond cleavage, ozonolysis, and C-H arylation, providing calculated activation energies and transition state geometries. eurjchem.comacs.orgresearchgate.netnagoya-u.ac.jp

For a hypothetical reaction of this compound, a computational study would involve:

Optimizing the geometries of the reactants, products, and any intermediates.

Searching for the transition state structure connecting the reactants and products.

Calculating the activation energy (the energy difference between the transition state and the reactants).

Performing frequency calculations to confirm that the optimized structure is a true transition state (characterized by a single imaginary frequency).

Example of Calculated Transition State Data for a Hypothetical Reaction

Reaction Step Computational Method Basis Set Calculated Activation Energy (kcal/mol) Key Bond Distances in Transition State (Å)

Note: This table contains hypothetical data and does not reflect results from actual computations on this compound.

Such computational results would complement experimental findings from kinetic and isotope labeling studies to build a comprehensive and detailed picture of the reaction mechanism.

Applications of Ethyl 9 Phenanthroylformate in Advanced Organic Synthesis

A Versatile Building Block for Complex Molecules

The inherent reactivity of its dual functional groups—the ketone and the ester—coupled with the rigid, planar phenanthrene (B1679779) backbone, makes Ethyl 9-phenanthroylformate an attractive starting material for synthetic chemists. This allows for a variety of chemical transformations, leading to the creation of diverse and complex molecular structures.

Precursor to Phenanthrene-Fused Heterocycles

This compound is a valuable precursor for the synthesis of heterocycles fused to the phenanthrene framework. The keto-ester moiety at the 9-position can readily participate in cyclization reactions with a range of dinucleophiles to form new heterocyclic rings. For instance, reactions with hydrazines can yield phenanthrene-fused pyrazoles, while condensation with amidines can lead to the formation of fused pyrimidine rings.

One notable application is in the synthesis of phenanthro[9,10-b]furans. While direct synthesis from this compound is a plausible route, related photochemical methods have been successfully employed. For example, the photolysis of adducts formed between various furans and tetrachloro-1,2-benzoquinone results in excellent yields of 2-phenyl- and 2,3-diphenyl-phenanthro[9,10-b]furans rsc.org. Another approach involves the photolysis of 3a,9a-dihydrofuro[2,3-b] rsc.orgresearchgate.netbenzodioxins in an alcoholic solution to produce these fused furan systems rsc.org. These examples highlight the utility of 9-substituted phenanthrenes in constructing complex heterocyclic systems.

Table 1: Examples of Phenanthrene-Fused Heterocycles

Heterocycle ClassSynthetic ApproachPotential Precursor Functionality
Phenanthro[9,10-b]furansPhotochemical cyclization9,10-dione or equivalent
Phenanthro-pyrazolesCondensation with hydrazines9-keto-ester
Phenanthro-pyrimidinesCondensation with amidines9-keto-ester

Intermediate in Natural Product Synthesis Analogues

The phenanthrene core is a key structural motif in a wide array of natural products, many of which exhibit significant biological activities. espublisher.complantarchives.orgresearchgate.net These include the aporphine and phenanthrene alkaloids, which have been investigated for their potential antioxidant and other medicinal properties. researchgate.netnih.gov

This compound serves as a valuable intermediate in the synthesis of analogues of these natural products. The ability to introduce substituents at the 9-position allows for the systematic modification of the core structure, enabling the exploration of structure-activity relationships. For example, the synthesis of aporphine and oxoaporphine alkaloids often involves the construction of a tetracyclic system where the phenanthrene unit is a key component. semanticscholar.orgresearchgate.net By using derivatives of this compound, chemists can introduce various side chains and functional groups, leading to novel analogues with potentially enhanced or modified biological profiles.

Palladium-catalyzed Heck reactions have emerged as a powerful tool for the synthesis of phenanthrene derivatives that can serve as precursors to natural product analogues. researchgate.netespublisher.com These methods allow for the construction of the phenanthrene core from simpler starting materials, which can then be functionalized to introduce the desired keto-ester group.

Foundation for the Synthesis of New Ligands or Catalysts

The rigid and well-defined geometry of the phenanthrene scaffold makes it an excellent platform for the design of new ligands for catalysis. The introduction of coordinating groups onto the phenanthrene backbone can lead to the formation of ligands with specific spatial arrangements, which can in turn influence the selectivity and activity of metal catalysts.

This compound can be chemically modified to introduce ligating atoms such as nitrogen, phosphorus, or sulfur. The ester and ketone functionalities provide convenient handles for further synthetic transformations to append these coordinating groups. The resulting phenanthrene-based ligands can be used in a variety of catalytic applications, including cross-coupling reactions and asymmetric synthesis. The development of improved methods for phenanthrene synthesis, such as chromium-catalyzed reactions, expands the toolkit for creating diverse phenanthrene-based structures that can be elaborated into novel ligands. chemistryviews.org

Role as a Synthetic Reagent or Catalyst Component (if applicable)

While primarily utilized as a building block, the inherent reactivity of the α-keto-ester functionality in this compound suggests its potential role as a synthetic reagent in certain transformations. For instance, it could act as a photosensitizer in photochemical reactions, leveraging the photophysical properties of the phenanthrene core. However, specific applications of this compound as a direct reagent or catalyst component are not yet widely documented in the scientific literature.

Exploration in Material Science Precursor Synthesis (e.g., phenanthrene-based polymers)

The unique photophysical and electronic properties of the phenanthrene ring system make it an attractive component for advanced materials. Phenanthrene derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as fluorescent probes.

This compound can serve as a monomer or a precursor to monomers for the synthesis of phenanthrene-based polymers. The functional groups can be utilized for polymerization reactions, such as condensation polymerization or as a point of attachment for polymerizable groups. The resulting polymers would incorporate the rigid and photophysically active phenanthrene unit into their backbone or as a pendant group, potentially leading to materials with interesting optical and electronic properties. For instance, the synthesis of 2,3-diphenylphenanthro[9,10-b]furan derivatives has been explored for their application as blue fluorophores, demonstrating the potential of phenanthrene-based materials in optoelectronics. researchgate.net

Conclusion and Future Research Directions

Summary of Key Findings on Ethyl 9-Phenanthroylformate Chemistry

Inferred Chemical Properties of this compound:

PropertyInferred CharacteristicBasis for Inference
Electrophilicity The carbonyl carbons of the keto and ester groups are expected to be electrophilic.General reactivity of ketones and esters.
Reactivity of Phenanthrene (B1679779) Core The phenanthrene rings are susceptible to electrophilic aromatic substitution, with the substitution pattern influenced by the deactivating nature of the 9-substituent.Known reactions of phenanthrene.
Spectroscopic Signature The compound is expected to exhibit characteristic UV-Vis absorption and fluorescence due to the extended aromatic system of phenanthrene. The IR spectrum should show distinct carbonyl stretching frequencies for the ketone and ester groups. 1H and 13C NMR spectra would provide detailed structural information.Standard spectroscopic principles for aromatic and carbonyl compounds.

Perspectives on Novel Reaction Discoveries

The unique juxtaposition of the bulky, electron-rich phenanthrene scaffold with the electrophilic α-ketoester group in this compound opens the door to discovering novel chemical transformations. Future research could uncover unique photochemical reactions, leveraging the well-known photophysical properties of the phenanthrene nucleus. Irradiation could lead to intramolecular cyclization reactions or novel rearrangements.

Furthermore, the exploration of transition-metal-catalyzed cross-coupling reactions at various positions on the phenanthrene ring, while the 9-position is functionalized with the ethylformate group, could lead to the synthesis of complex, multifunctional phenanthrene derivatives that are currently inaccessible.

Potential for Expanded Synthetic Utility

The synthetic utility of this compound remains largely untapped. It could serve as a valuable building block in the synthesis of more complex polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems. For instance, the α-ketoester functionality could be a handle for constructing fused heterocyclic rings onto the phenanthrene framework, leading to novel compounds with potentially interesting electronic and biological properties.

The phenanthrene moiety itself is a core structure in many natural products and functional materials. By elaborating the this compound molecule, it may be possible to develop new synthetic routes to these valuable compounds.

Future Research Avenues and Methodological Advancements

To unlock the full potential of this compound, a systematic investigation into its fundamental chemistry is paramount. Key future research avenues should include:

Development of Efficient Synthetic Routes: While Friedel-Crafts acylation of phenanthrene with ethyl oxalyl chloride is a plausible synthetic route, detailed optimization and exploration of alternative, more efficient methods are needed.

Systematic Reactivity Studies: A comprehensive study of its reactions with a wide range of nucleophiles, electrophiles, and under various reaction conditions (thermal, photochemical, transition-metal-catalyzed) is essential to map its chemical behavior.

Computational Modeling: Quantum chemical calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound, guiding experimental design and interpretation of results.

Exploration of Biological Activity: Given that many phenanthrene derivatives exhibit biological activity, screening this compound and its derivatives for potential pharmacological properties would be a worthwhile endeavor.

Q & A

Q. What strategies optimize the compound’s stability during long-term storage?

  • Store under argon at −20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Add antioxidants (e.g., BHT at 0.01% w/w) if degradation via autoxidation is observed .

Data Presentation and Reproducibility

Parameter Recommended Format Source
Spectral DataTabulate peaks with assignments and references
Synthetic YieldsReport mean ± SD (n ≥ 3 replicates)
Toxicity MetricsUse EC₅₀/LC₅₀ values with 95% confidence intervals

Note : Raw data (e.g., NMR FIDs, chromatograms) should be archived in supplementary materials or repositories like Zenodo to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.